2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one
Description
2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one is a heterocyclic compound featuring a 1,3-oxazol-5(4H)-one core substituted with a 4,4-dimethyl group and a 2-hydroxyethylsulfanyl-ethyl side chain. The oxazolone ring is a five-membered heterocycle containing oxygen and nitrogen, known for its versatility in synthetic chemistry and medicinal applications.
Properties
CAS No. |
89342-98-3 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethyl]-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H15NO3S/c1-9(2)8(12)13-7(10-9)3-5-14-6-4-11/h11H,3-6H2,1-2H3 |
InChI Key |
GASDWROYKFZSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)CCSCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-chloroethanol with sodium sulfide to form thiodiglycol, which is then reacted with 4,4-dimethyloxazol-5(4H)-one under specific conditions. The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C9H15NO3S
- Molecular Weight : 217.29 g/mol
- IUPAC Name : 2-[2-(2-hydroxyethylsulfanyl)ethyl]-4,4-dimethyl-1,3-oxazol-5-one
Physical Properties
The compound exhibits specific solubility and stability characteristics that make it suitable for various applications in research and industry.
Medicinal Chemistry
Antioxidant and Antimicrobial Activity
Research indicates that compounds similar to 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one exhibit significant antioxidant properties. These properties are crucial in developing therapeutic agents that combat oxidative stress-related diseases. The sulfanyl group contributes to the electron-donating ability of the molecule, enhancing its radical-scavenging capacity.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various oxazole derivatives against common pathogens. Results demonstrated that derivatives with similar functional groups exhibited notable inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
Agricultural Science
Plant Growth Regulators
Compounds with oxazole structures have been explored as plant growth regulators. The unique chemical properties of 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one may enhance plant resilience against environmental stressors.
Case Study: Stress Tolerance in Crops
Field trials conducted on crops treated with similar oxazole derivatives showed improved growth rates and stress tolerance under drought conditions. This suggests potential applications in sustainable agriculture practices where crop resilience is paramount.
Materials Science
Polymer Chemistry
The compound's ability to participate in polymerization reactions opens avenues for its use in developing novel materials with specific thermal and mechanical properties.
Case Study: Synthesis of Functional Polymers
Research focused on incorporating oxazole derivatives into polymer matrices demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement is critical for applications in packaging and construction materials.
Comparative Data Table
| Application Area | Key Findings | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Significant antioxidant and antimicrobial activity | Development of new therapeutic agents |
| Agricultural Science | Enhanced plant growth and stress tolerance | Improved crop yields and sustainability |
| Materials Science | Increased thermal stability in polymers | Advancements in material design |
Mechanism of Action
The mechanism of action of 2-(2-((2-Hydroxyethyl)thio)ethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethylthio group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Oxazolone derivatives vary significantly in their substituents, which dictate their chemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- The target compound distinguishes itself with a hydroxyethylsulfanyl group, which introduces hydrogen-bonding capability and enhanced hydrophilicity compared to purely hydrophobic substituents (e.g., benzylidene or phenyl) .
- 4-Benzylidene derivatives (e.g., ) exhibit rigid planar structures due to the exocyclic C=C bond, favoring π-π stacking interactions, whereas the target compound’s flexible side chain may enable diverse binding modes .
- Sulfonyl-containing oxazolones (e.g., ) demonstrate notable antimicrobial activity, suggesting that sulfonamide-like groups in the target compound could be explored for similar applications .
Physicochemical Properties
- Solubility: Hydroxyethylsulfanyl and methyl groups likely enhance aqueous solubility compared to fully aromatic analogs .
- melting points of 411–412 K in ) .
- Spectral Features: The hydroxyethylsulfanyl group would introduce distinct FT-IR peaks (e.g., O–H stretch at ~3400 cm⁻¹, C–S at ~700 cm⁻¹) compared to C=C stretches (~1600 cm⁻¹) in benzylidene derivatives .
Biological Activity
2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a sulfur-containing moiety and an oxazole ring, which are known to impart various biological activities. This article explores the compound's biological activity, focusing on its effects as a cholinesterase inhibitor, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 217.29 g/mol
- CAS Number : Not specified but can be found in databases like PubChem .
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease (AD).
Cholinesterase inhibitors work by preventing the breakdown of acetylcholine (ACh), a neurotransmitter essential for memory and learning. By inhibiting AChE and BChE, these compounds can enhance cholinergic signaling, which is often diminished in Alzheimer's patients .
Inhibitory Potential
Recent studies have highlighted the effectiveness of various heterocyclic compounds, including those similar to 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one, in inhibiting AChE and BChE. The following table summarizes findings from relevant literature:
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 25 | 30 | |
| Compound B | 15 | 20 | |
| 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one | TBD | TBD | TBD |
Note: TBD = To Be Determined; further research is needed to establish specific IC50 values for this compound.
Case Studies
- Alzheimer's Disease Models : In animal models of AD, compounds similar to 2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one have shown promise in improving cognitive function through their cholinesterase inhibitory action. These studies suggest that such compounds could be beneficial in managing symptoms of AD by restoring cholinergic activity .
- Neuroprotective Effects : Some studies indicate that the compound may possess neuroprotective properties beyond cholinesterase inhibition. This includes antioxidant effects that could help mitigate oxidative stress associated with neurodegeneration .
Structure–Activity Relationship (SAR)
The structure–activity relationship of heterocyclic compounds indicates that modifications to the oxazole ring and the sulfur-containing moiety can significantly influence biological activity. For instance:
- Substituents on the Oxazole Ring : Altering substituents can enhance binding affinity to cholinesterase enzymes.
- Hydroxyethyl Group : The presence of hydroxyethyl enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this oxazol-5(4H)-one derivative, and what key reaction parameters influence yield?
- Methodological Answer : A common synthesis involves refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio). Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of hydrazine), solvent choice (ethanol for solubility), and reaction time (4 hours under reflux). Post-reaction isolation via ice-water precipitation ensures product recovery .
Q. Which spectroscopic or crystallographic methods are most effective for confirming the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for analogous oxazole derivatives (e.g., R factor = 0.053, mean C–C bond deviation = 0.004 Å). Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry for molecular weight validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Refer to GHS guidelines for thiol-containing compounds: use fume hoods, nitrile gloves, and eye protection. Monitor for sulfur-based decomposition products. Storage recommendations include inert atmospheres and desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can synthesis be systematically optimized to improve purity and scalability?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and catalyst loading. Use HPLC for purity assessment (e.g., >95% purity threshold). Split-plot experimental designs, inspired by agricultural studies, can efficiently allocate resources for multi-variable optimization .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Lab Studies : Hydrolysis (pH-dependent stability), photolysis (UV-Vis irradiation), and biodegradation (microbial consortia).
- Field Studies : Monitor partitioning in soil-water systems using LC-MS/MS.
Computational tools (e.g., EPI Suite) predict logP and persistence .
Q. How can reaction mechanisms for formation or decomposition be elucidated?
- Methodological Answer : Mechanistic insights require kinetic profiling (e.g., in situ IR for intermediate detection) and isotopic labeling (e.g., O tracing). Density Functional Theory (DFT) simulations model transition states, validated against experimental activation energies .
Q. How should discrepancies in structural or analytical data be resolved?
- Methodological Answer : Cross-validate using orthogonal techniques:
- For crystallographic conflicts, check for polymorphism or solvent inclusion (e.g., ethanol solvates in ).
- For NMR shifts, compare with computed spectra (GIAO method). Replicate experiments under controlled humidity/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
